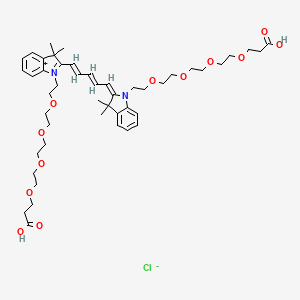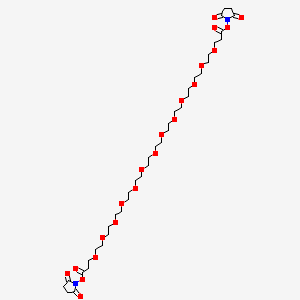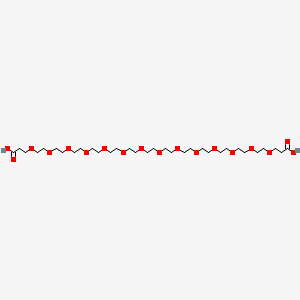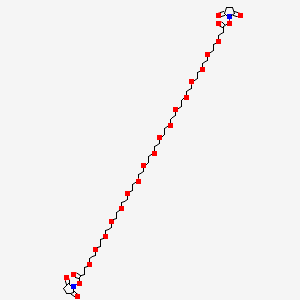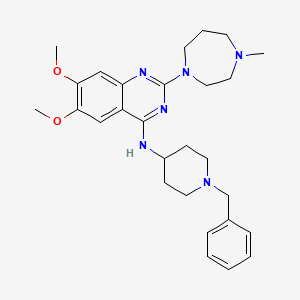
CAT639
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CAT639 is an inhibitor of iNOS dimerization which reduces the production of nitric oxide (NO) by allosterically inhibiting dimerization of the inducible nitric oxide synthase (iNOS) without affecting its mRNA levels. CAT639 exhibits improved β-cell viability and insulin secretion in the rat insulin-producing INS1E cells and primary rat dispersed islet cells.
Applications De Recherche Scientifique
Antibacterial Peptide Synthesis
The peptide FA-LL-37, previously known as FALL-39, was synthesized from a cDNA clone isolated from human bone marrow and exhibited notable antibacterial activity. This synthesis and characterization of FALL39, a compact gene with four exons, highlights its role in antibacterial peptide synthesis. FALL39 is the only member of the cathelin gene family in the human genome, and its mature peptide is identified as LL-37. The study of FALL39's gene structure and the production of the antibacterial peptide LL-37 in granulocytes is a significant application in scientific research, especially in understanding human immune responses (Gudmundsson et al., 1996).
Gene Structure and Comparative Mapping
The gene structure of porcine peptide antibiotic PR-39, a member of the cathelin family, was sequenced and analyzed, providing insights into the comparative mapping of the locus for the human peptide antibiotic FALL-39. This research presents the structural and functional aspects of these peptide antibiotics, contributing to a deeper understanding of their roles in both porcine and human systems (Gudmundsson et al., 1995).
Enzyme Activity and Gene Mapping
The analysis of an AcNPV immediately early gene which augments the expression of the IE-1 trans-activated 39K gene reveals important aspects of gene regulation and enzyme activity. This research into the mapping and functionality of such genes is critical in understanding viral genetics and its implications in broader biological contexts (Carson et al., 1988).
Biochemical and Molecular Insights
Studies on axial ligand mutants of mitochondrial cytochrome b5 provide insights into biochemical processes like coupled oxidation and heme oxygenation. Such research has far-reaching implications in understanding cellular respiration and energy production at a molecular level (Avila et al., 2003).
Cell Cycle Progression and Gene Expression
Research on the expression of c-fos and c-jun proteins and AP-1 binding activity during the cell cycle progression of HL60 cells and phytohemagglutinin-stimulated lymphocytes sheds light on the regulatory mechanisms of gene expression during cell cycle progression. This is particularly relevant in understanding cancer biology and the proliferation of leukemic cells (Tay et al., 1996).
Malaria Infection Mechanism
The discovery that CD68 acts as a major gateway for malaria sporozoite liver infection, with the peptide P39 playing a crucial role in inhibiting malaria sporozoite cell entry, is a significant application in understanding and potentially treating malaria. Such research contributes to the development of new therapeutic strategies against this disease (Cha et al., 2015).
Propriétés
Formule moléculaire |
C25H25N3O5S |
|---|---|
Poids moléculaire |
479.55 |
Nom IUPAC |
N-(4-((2-(6-Methylpyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide |
InChI |
InChI=1S/C25H25N3O5S/c1-17-5-6-19(15-26-17)22-4-2-3-13-28(22)34(30,31)21-10-8-20(9-11-21)27-25(29)18-7-12-23-24(14-18)33-16-32-23/h5-12,14-15,22H,2-4,13,16H2,1H3,(H,27,29) |
Clé InChI |
WKZHCNDIGWUMRJ-UHFFFAOYSA-N |
SMILES |
O=C(C1=CC=C(OCO2)C2=C1)NC3=CC=C(S(=O)(N4C(C5=CC=C(C)N=C5)CCCC4)=O)C=C3 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
CAT-639; CAT 639; CAT639 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



